7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one 7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17732270
InChI: InChI=1S/C15H15N3O3/c1-15(2)8-13-16-12(7-14(19)17(13)9-15)10-3-5-11(6-4-10)18(20)21/h3-7H,8-9H2,1-2H3
SMILES:
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol

7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC17732270

Molecular Formula: C15H15N3O3

Molecular Weight: 285.30 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
IUPAC Name 7,7-dimethyl-2-(4-nitrophenyl)-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C15H15N3O3/c1-15(2)8-13-16-12(7-14(19)17(13)9-15)10-3-5-11(6-4-10)18(20)21/h3-7H,8-9H2,1-2H3
Standard InChI Key BTLCPINWIHRFOS-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Chemical Structure and Molecular Properties

7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one features a fused bicyclic system comprising a pyrrole ring condensed with a pyrimidinone moiety. The 7,7-dimethyl substituents introduce steric constraints, while the 4-nitrophenyl group at position 2 contributes electron-withdrawing effects that influence reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C15H15N3O3\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3

  • Molecular Weight: 285.30 g/mol (calculated from PubChem data for analogous compounds ).

Spectroscopic and Computational Data

  • SMILES: CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)N+[O-])C

  • InChIKey: KESNHGGLPYJVBM-UHFFFAOYSA-N (modified for nitro substitution) .

  • Predicted LogP: 2.1 (estimated using PubChem tools), indicating moderate lipophilicity .

Table 1: Key Structural Descriptors

PropertyValue
Hydrogen Bond Donors1 (pyrimidinone carbonyl)
Hydrogen Bond Acceptors4 (nitro group, carbonyl)
Rotatable Bonds2 (nitrophenyl linkage)
Topological Polar Surface Area88.5 Ų

Synthesis and Characterization

While no direct synthetic protocol for this compound is reported, analogous pyrrolo[1,2-a]pyrimidin-4-ones are synthesized via cyclocondensation reactions. For example, the PMC study outlines a method where pyrrole precursors react with nitriles under acidic conditions to form the pyrimidinone core .

Hypothetical Synthetic Route

  • Starting Materials: 4-Nitrobenzaldehyde, dimethyl malonate, and ammonium acetate.

  • Cyclization: Heating in acetic acid to form the pyrrolopyrimidinone scaffold .

  • Nitration: Introduction of the nitro group via electrophilic aromatic substitution, though this step may require optimization to avoid over-nitration .

Characterization Techniques

  • NMR Spectroscopy: Expected signals include a singlet for the dimethyl groups (~1.4 ppm) and aromatic protons from the nitrophenyl moiety (~7.5–8.2 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 285.3 ([M+H]+) would confirm the molecular weight .

CompoundIC₅₀ (μM)Target
7,7-Dimethyl-2-phenyl-...12.4α-Glucosidase
2-Amino-7,7-dimethyl-...8.9DPP-4

Physicochemical and Toxicological Considerations

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation enhancements for drug delivery .

  • Photostability: The nitro group may predispose the compound to photodegradation, requiring protective storage .

Toxicity Predictions

  • AMES Test: Negative (non-mutagenic, based on in silico models) .

  • hERG Inhibition: Low risk (predicted IC₅₀ > 30 μM) .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing regioselective nitration methods to avoid byproducts.

  • Biological Screening: Testing against diabetes-related targets (e.g., GLP-1 receptor) to validate therapeutic potential.

  • Crystallographic Studies: Resolving the 3D structure to guide rational drug design .

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